4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
The compound “4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule that contains an imidazo[4,5-c]pyridine core with a difluorophenyl group attached at the 4-position . The imidazo[4,5-c]pyridine core is a bicyclic heterocycle, which is a type of structure often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[4,5-c]pyridine core and the 2,5-difluorophenyl group . The presence of nitrogen in the heterocyclic core and the fluorine atoms on the phenyl ring could have significant effects on the compound’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazo[4,5-c]pyridine core and the difluorophenyl group . The nitrogen atoms in the heterocycle and the fluorine atoms on the phenyl ring could be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic core and the difluorophenyl group could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Design and Synthesis of Selective Inhibitors
Synthetic compounds featuring tri- and tetra-substituted imidazole scaffolds, akin to the structure of interest, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. These inhibitors demonstrate a high degree of selectivity and potency by binding to the ATP pocket of the kinase, offering insights into the pharmacophore design for enhanced binding selectivity (Scior et al., 2011).
Versatility in Chemical Properties and Applications
Compounds with imidazole and pyridine scaffolds have been extensively reviewed for their chemical properties and applications. Their ability to form coordination compounds and exhibit various biological activities underscores their importance in both medicinal chemistry and material science, suggesting a broad spectrum of potential applications for compounds with similar frameworks (Boča et al., 2011).
Biological Significance and Synthetic Utility
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, has been thoroughly explored. These derivatives exhibit a wide range of biological activities, indicating the therapeutic potential of structurally similar compounds. The diverse synthetic routes and biological implications highlight the significance of this chemical class in drug development and other biological applications (Abdurakhmanova et al., 2018).
Applications in Drug Development
Imidazole-based N-oxide molecules, including derivatives from pyridine and indazole, showcase a wide range of functionalities in drug development. Their role in forming metal complexes, acting as catalysts, and exhibiting various medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities illustrates the extensive applicability of these compounds in medicinal chemistry and drug discovery processes (Li et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s noted that this compound can be used as a ligand in blue-light emitting ir (iii) complexes suitable for use as phosphorescent oleds .
Mode of Action
Given its use in oleds, it’s likely that it interacts with the iridium (iii) complexes to emit blue light .
Biochemical Pathways
Its role in OLEDs suggests it may influence the pathways related to light emission .
Result of Action
In the context of OLEDs, its action likely results in the emission of blue light .
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDRDPEIWAXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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